3'-Fluoro-5'-(trifluoromethyl)propiophenone
Overview
Description
3’-Fluoro-5’-(trifluoromethyl)propiophenone: is an organic compound with the molecular formula C10H8F4O and a molecular weight of 220.17 g/mol . It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a propiophenone backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5’-(trifluoromethyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a fluorinated benzene derivative as the starting material, which is then acylated using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-5’-(trifluoromethyl)propiophenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’-Fluoro-5’-(trifluoromethyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Fluorinated derivatives.
Scientific Research Applications
Chemistry: 3’-Fluoro-5’-(trifluoromethyl)propiophenone is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets .
Medicine: Fluorinated compounds, including 3’-Fluoro-5’-(trifluoromethyl)propiophenone, are explored for their potential use in pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)propiophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
- 3’-Chloropropiophenone
- 4’-Methylpropiophenone
- 2’-Trifluoromethylacetophenone
- 4’-Bromopropiophenone
- 3,5-Bis(trifluoromethyl)benzaldehyde
Comparison: 3’-Fluoro-5’-(trifluoromethyl)propiophenone is unique due to the presence of both fluoro and trifluoromethyl groups. These groups impart distinct electronic and steric properties, making the compound more reactive and versatile in various chemical reactions compared to its analogs.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAIAOPGXGEINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345579 | |
Record name | 3'-Fluoro-5'-(trifluoromethyl)propiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-20-7 | |
Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207974-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-5'-(trifluoromethyl)propiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207974-20-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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